

Initial Studies on (R)-ZINC-3573: A Technical Overview

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Compound of Interest

Compound Name: (R)-ZINC-3573

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This technical guide provides an in-depth overview of the initial studies on **(R)-ZINC-3573**, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The document outlines the compound's key biological activities, summarizes quantitative data from various assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Findings and Biological Activity

(R)-ZINC-3573 has been identified as a potent and selective agonist of MRGPRX2, a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] Initial studies have demonstrated that **(R)-ZINC-3573** activates MRGPRX2, leading to downstream cellular responses. Its enantiomer, (S)-ZINC-3573, serves as a valuable negative control, displaying significantly lower activity and thus enabling researchers to distinguish specific receptor-mediated effects.[3]

The primary mechanism of action for **(R)-ZINC-3573** involves binding to MRGPRX2 and triggering intracellular signaling cascades. This activation has been shown to induce intracellular calcium release and degranulation in LAD2 mast cells, key events in inflammatory and allergic responses.[4] Structural studies have revealed that **(R)-ZINC-3573** binds to a specific pocket within the MRGPRX2 receptor, with its N-dimethyl moiety interacting with key acidic residues D184^{5.38} and E164^{4.60}. [5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on **(R)-ZINC-3573**.

Parameter	Value	Assay	Cell Line/System	Reference
Potency				
EC50	740 nM (0.74 μ M)	PRESTO-Tango	-	[1][2][4]
EC50	1 μ M	FLIPR Assay	-	[2]
Selectivity				
Off-target Activity	No significant agonism	PRESTO-Tango GPCRome Screen (315 GPCRs)	-	[2][7]
Kinase Inhibition	Minimal activity (Kd > 19 μ M)	DiscoverX KINOMEScan (97 kinases)	-	[2]
Negative Control ((S)-ZINC-3573)				
EC50	> 100 μ M	PRESTO-Tango & FLIPR Assays	-	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of **(R)-ZINC-3573** are outlined below.

PRESTO-Tango GPCRome Screening

This assay was utilized to determine the potency and selectivity of **(R)-ZINC-3573** against a large panel of G protein-coupled receptors.

- Principle: The Tango assay is a cell-based method that measures GPCR activation by detecting the recruitment of β -arrestin to the receptor. A transcription factor is fused to the C-terminus of the GPCR, and a protease is fused to β -arrestin. Upon receptor activation and β -arrestin recruitment, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
- Protocol:
 - HTLA cells, which are engineered to stably express the reporter gene, are plated in multi-well plates.
 - Cells are transiently transfected with plasmids encoding the GPCR of interest fused to the transcription factor and β -arrestin fused to the protease.
 - **(R)-ZINC-3573** is added to the cells at various concentrations.
 - Following an incubation period, the luciferase substrate is added, and luminescence is measured using a plate reader.
 - The resulting data is used to generate dose-response curves and calculate EC50 values.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

This assay was used to measure the **(R)-ZINC-3573**-induced intracellular calcium release.

- Principle: This method uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions.
- Protocol:
 - LAD2 mast cells are plated in black-walled, clear-bottom multi-well plates.
 - Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
 - The plate is placed in a FLIPR instrument, which can add compounds and monitor fluorescence changes in real-time.

- A baseline fluorescence reading is taken before the addition of **(R)-ZINC-3573**.
- **(R)-ZINC-3573** is added at various concentrations, and the change in fluorescence is recorded over time.
- The peak fluorescence intensity is used to determine the extent of calcium mobilization. For antagonist mode assays, cells are pre-incubated with the antagonist before the addition of an EC80 concentration of **(R)-ZINC-3573**.^[5]

Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon stimulation with **(R)-ZINC-3573**.

- Principle: β -hexosaminidase is an enzyme stored in mast cell granules. Its release into the supernatant is a marker of degranulation.
- Protocol:
 - LAD2 mast cells are washed and resuspended in a suitable buffer.
 - The cells are stimulated with various concentrations of **(R)-ZINC-3573** (from 0.001 nM to 100 μ M) for a defined period.^[1]
 - The reaction is stopped by placing the samples on ice.
 - The cells are centrifuged to pellet them, and the supernatant is collected.
 - A substrate for β -hexosaminidase (e.g., p-nitrophenyl-N-acetyl- β -D-glucosaminide) is added to the supernatant.
 - The enzymatic reaction is allowed to proceed, and the product is quantified by measuring absorbance at a specific wavelength.
 - The amount of β -hexosaminidase released is expressed as a percentage of the total cellular content.

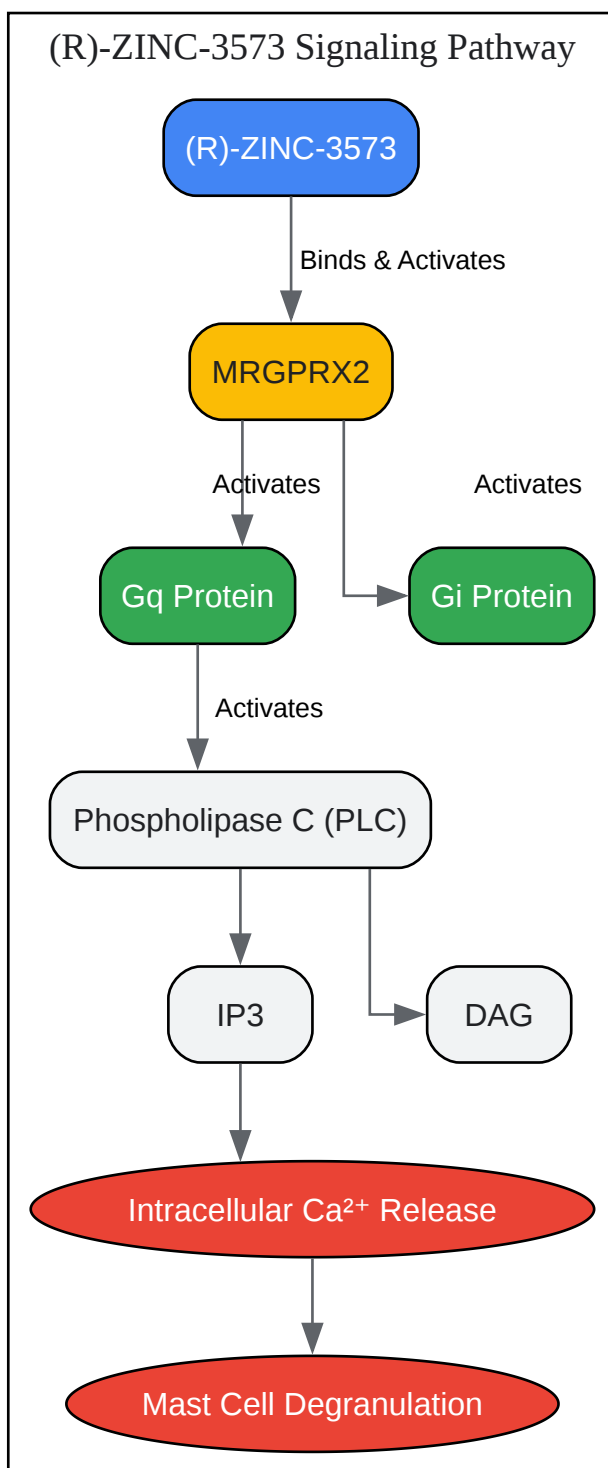
DiscoverX KINOMEscan

This platform was used to assess the off-target activity of the parent scaffold of **(R)-ZINC-3573** against a panel of human kinases.

- Principle: This is a binding assay that quantitatively measures the interaction of a test compound with a large number of kinases. The assay relies on the ability of the test compound to compete with an immobilized ligand for binding to the kinase active site.
- Protocol:
 - A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support.
 - The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
 - A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
 - The results are typically reported as the percentage of the control or as dissociation constants (K_d).

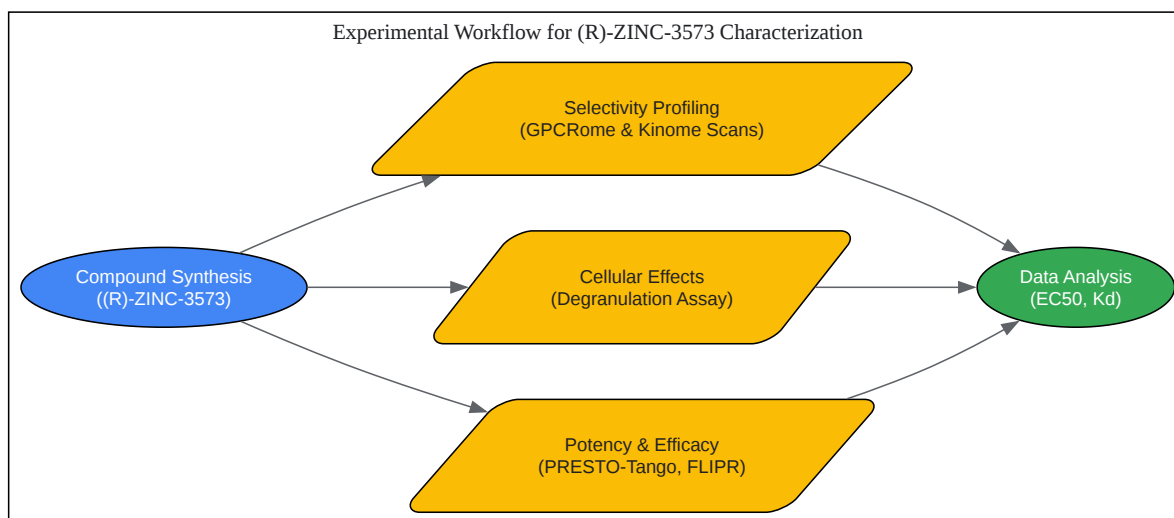
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway activated by **(R)-ZINC-3573** and the general workflow of the key experimental assays.



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Caption: Signaling cascade initiated by **(R)-ZINC-3573** binding to MRGPRX2.



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Caption: General workflow for the characterization of **(R)-ZINC-3573**.

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